molecular formula C24H24N2O4S2 B3736484 N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Cat. No. B3736484
M. Wt: 468.6 g/mol
InChI Key: QGMJTPIQHNCDPY-UHFFFAOYSA-N
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Description

The compound “N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a methyl group, a sulfonyl group, and an amide group. These groups are attached to phenyl rings, which are aromatic hydrocarbon structures .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple phenyl rings and various functional groups. The exact structure would depend on the positions of these groups on the phenyl rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The sulfonyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings and polar functional groups might have relatively high boiling points and be soluble in polar solvents .

Mechanism of Action

Without specific context (such as whether this compound is being used as a drug, a catalyst, etc.), it’s difficult to predict its mechanism of action. The properties of the compound would be heavily influenced by the functional groups present .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards it might pose .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c1-17-4-10-21(11-5-17)26(32(29,30)23-14-12-22(31-3)13-15-23)16-24(28)25-20-8-6-19(7-9-20)18(2)27/h4-15H,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMJTPIQHNCDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

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